molecular formula C7H11NO2S B11916928 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione CAS No. 62987-18-2

6,10-Dioxa-2-azaspiro[4.5]decane-1-thione

Cat. No.: B11916928
CAS No.: 62987-18-2
M. Wt: 173.24 g/mol
InChI Key: FYCBXNHYFCYYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,10-Dioxa-2-azaspiro[45]decane-1-thione is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic carbonate, followed by the introduction of a sulfur atom to form the thione group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,10-Dioxa-2-azaspiro[4.5]decane-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6,10-Dioxa-2-azaspiro[4.5]decane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different functional groups.

    1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane: A related compound with additional methyl groups, affecting its chemical properties and reactivity.

Uniqueness

6,10-Dioxa-2-azaspiro[4.5]decane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications, distinguishing it from other spirocyclic compounds.

Properties

CAS No.

62987-18-2

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

6,10-dioxa-2-azaspiro[4.5]decane-1-thione

InChI

InChI=1S/C7H11NO2S/c11-6-7(2-3-8-6)9-4-1-5-10-7/h1-5H2,(H,8,11)

InChI Key

FYCBXNHYFCYYFK-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCNC2=S)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.